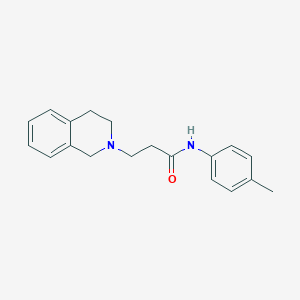![molecular formula C17H20N2O5S2 B248373 1-[(4-METHOXYPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE](/img/structure/B248373.png)
1-[(4-METHOXYPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-METHOXYPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE is a synthetic organic compound characterized by the presence of two benzenesulfonyl groups attached to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-METHOXYPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE typically involves the reaction of piperazine with benzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve piperazine in an appropriate solvent such as dichloromethane.
- Add benzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride to the solution.
- Add a base (e.g., triethylamine) to the reaction mixture.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-METHOXYPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-[(4-METHOXYPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(4-METHOXYPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with amino acid residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
- 1-Benzenesulfonyl-4-(4-nitrobenzenesulfonyl)-piperazine
- 1-Benzenesulfonyl-4-(4-chlorobenzenesulfonyl)-piperazine
- 1-Benzenesulfonyl-4-(4-methylbenzenesulfonyl)-piperazine
Comparison: 1-[(4-METHOXYPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. Compared to its analogs with nitro, chloro, or methyl groups, the methoxy derivative may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C17H20N2O5S2 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H20N2O5S2/c1-24-15-7-9-17(10-8-15)26(22,23)19-13-11-18(12-14-19)25(20,21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Clé InChI |
LZIBDJOXURPACB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[benzyl(ethyl)amino]-N-(2-methylphenyl)propanamide](/img/structure/B248297.png)
![3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-o-tolyl-propionamide](/img/structure/B248301.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide](/img/structure/B248304.png)
![3-[benzyl(methyl)amino]-N-(2-methylphenyl)propanamide](/img/structure/B248305.png)


![Ethyl 1-[3-oxo-3-(4-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248311.png)
![3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide](/img/structure/B248314.png)

![Ethyl 1-[3-oxo-3-(4-toluidino)propyl]-3-piperidinecarboxylate](/img/structure/B248317.png)

